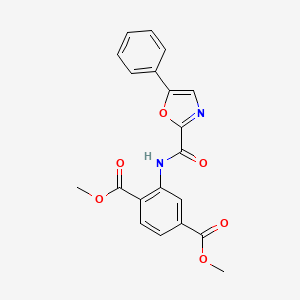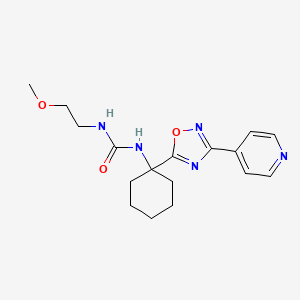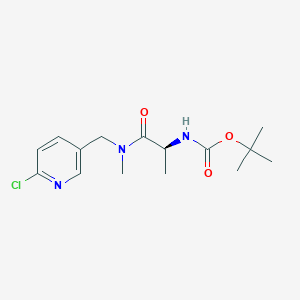
Pyrimidine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-
Overview
Description
“Pyrimidine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-” is a heterocyclic compound . It is a part of a larger family of compounds known as pyrazoles, which have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
Molecular Structure Analysis
The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can undergo fast cyclization to give new 4,5-diaminopyrazole derivatives . Furthermore, it has been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.22 . It is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . This suggests that it can be used in the synthesis of other heterocyclic compounds.
Drug Design
Heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . Therefore, “Pyrimidine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-” could potentially be used in the design of new drugs.
Biological Activities
Some 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines have exhibited promising anti-inflammatory and antimicrobial activities . This suggests that “Pyrimidine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-” could potentially have similar biological activities.
Antioxidant and Anti-inflammatory Activities
Thiazolo[4,5-b]pyridine derivatives have been shown to possess antioxidant and anti-inflammatory activities . This suggests that “Pyrimidine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-” could potentially have similar activities.
Molecular Docking Studies
Molecular docking studies can be performed with this compound . This could help in understanding its interactions with other molecules and potential uses.
Organic-Inorganic Hybrid Acid Catalyst
This compound could potentially be used as an organic-inorganic hybrid acid catalyst in the synthesis of DHPMs without solvent .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities .
Mode of Action
It is known that the pyrazole moiety in the compound can exhibit tautomerism, which may influence its reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Pharmacokinetics
The compound is reported to have a predicted density of 111±01 g/cm3, a melting point of 245 °C (decomp), and a boiling point of 122 °C (Press: 3 Torr) . These properties may influence its bioavailability.
Result of Action
Compounds with similar structures have been reported to show significant cytotoxic activities against various cell lines .
Action Environment
The compound’s physical properties, such as its melting and boiling points, may be influenced by environmental conditions .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-8(2)13(12-7)9-10-4-3-5-11-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPPWOUWBWYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
CAS RN |
90558-55-7 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)



![N-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2617493.png)



![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2617499.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2617502.png)